Sant-1 - 304909-07-7

Sant-1

Catalog Number: EVT-281643
CAS Number: 304909-07-7
Molecular Formula: C23H27N5
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SANT-1 (N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine) [] is a small-molecule antagonist of the Smoothened (SMO) receptor [, , , , , , , , , , , , , , , , , , , , , , ], a key component of the Hedgehog (Hh) signaling pathway [, , , , , , , , , , , , , , , , , , , , , , ]. It is a synthetic compound [, ] widely employed in scientific research to investigate the roles of the Hh pathway in various biological processes, including development, cell growth, and disease. SANT-1 is classified as a small-molecule inhibitor [, , ] due to its ability to specifically target and block the activity of SMO.

Synthesis Analysis

One common approach for synthesizing SANT-1 involves a multi-step process starting from commercially available precursors. A key step is the Vils-Meier-Haack reaction, which introduces an aldehyde group to a pyrazole derivative. This aldehyde then undergoes an imine formation reaction with a substituted piperazine, followed by an N-arylation reaction to install the final phenylmethyl substituent [].

Molecular Structure Analysis

SANT-1 consists of a pyrazole ring linked to a piperazine moiety through an imine bond. The pyrazole ring bears two methyl groups and a phenyl ring substituent, while the piperazine nitrogen is further substituted with a benzyl group [, , ]. The specific arrangement of these functional groups is crucial for its binding affinity and antagonistic activity towards SMO.

Chemical Reactions Analysis

The primary chemical reaction associated with SANT-1 is its binding to the SMO receptor. This interaction is non-covalent and likely involves a combination of hydrophobic interactions, hydrogen bonding, and potentially other intermolecular forces [, ]. The binding of SANT-1 to SMO prevents the activation of downstream signaling events, ultimately inhibiting the Hh pathway.

Mechanism of Action

SANT-1 acts as a competitive antagonist of SMO, binding to the transmembrane domain of the receptor and blocking the binding of agonists, such as the naturally occurring ligand, Hedgehog [, , , , , , ]. This binding prevents SMO activation and subsequent signal transduction through the Hh pathway, leading to the inhibition of downstream target gene expression and cellular responses controlled by this pathway.

Applications
  • Cancer Research: Studying the effects of Hh pathway inhibition on the growth and progression of various cancers, including medulloblastoma [, , ], basal cell carcinoma [, , ], pancreatic cancer [, , ], and lung cancer [, ].
  • Developmental Biology: Investigating the role of Hh signaling in embryonic development, including the formation of body segments in annelids [], and differentiation of pancreatic cells from stem cells [, , , , ].
  • Regenerative Medicine: Assessing the potential of modulating the Hh pathway with SANT-1 for therapeutic applications, such as promoting bone formation [] and islet cell regeneration [].
Future Directions
  • Understanding Resistance Mechanisms: Further research is needed to understand the mechanisms underlying resistance to SMO inhibitors like SANT-1 in certain cancers and explore strategies to overcome this resistance [].
  • Investigating Non-Canonical Hh Signaling: The discovery of GSA-10, a Smo agonist that does not induce the same effects as SAG, suggests the existence of non-canonical Hh signaling pathways. Further investigation using tools like SANT-1 could unveil new therapeutic targets and approaches [].

Cyclopamine

    Compound Description: Cyclopamine is a naturally occurring steroidal alkaloid originally isolated from the plant Veratrum californicum. It is known to inhibit the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (SMO) receptor [, ].

    Compound Description: KAAD-Cyclopamine is a synthetic derivative of cyclopamine with improved solubility and potency. It is also an SMO antagonist, inhibiting Hh signaling [, ].

    Relevance: Like SANT-1, KAAD-Cyclopamine targets the SMO receptor and disrupts Hh signaling [, ]. Their structural similarities contribute to their shared mechanism of action.

Tomatidine

    Compound Description: Tomatidine is a steroidal alkaloid found in tomato plants. It is structurally similar to cyclopamine but does not significantly affect the Hh pathway [].

    Relevance: Tomatidine serves as a negative control in studies involving SANT-1 and cyclopamine derivatives because of its structural similarity but lack of Hh pathway inhibition [].

GANT-61

    Compound Description: GANT-61 is a synthetic small molecule that inhibits the Hh pathway, likely by targeting GLI transcription factors downstream of SMO [, ].

    Relevance: While both GANT-61 and SANT-1 inhibit the Hh pathway, they have different mechanisms of action. SANT-1 targets SMO directly, while GANT-61 is believed to act on GLI transcription factors [, ].

SAG-1.3

    Compound Description: SAG-1.3 (also known as Smoothened Agonist) is a chlorobenzothiophene derivative that acts as a potent and selective agonist of the SMO receptor, activating the Hh pathway [, ].

    Relevance: SAG-1.3 has an opposing effect to SANT-1, activating the Hh pathway while SANT-1 inhibits it [, ]. Researchers often use them together to study the effects of Hh pathway modulation.

SANT-2

    Compound Description: SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-tris(ethyloxy)-benzamide) is a small-molecule antagonist of SMO, inhibiting Hh signaling [].

    Relevance: SANT-2 is structurally distinct from SANT-1 but exhibits a similar mechanism of action by binding to SMO and antagonizing Hh signaling [].

BODIPY-Cyclopamine

    Compound Description: BODIPY-Cyclopamine is a fluorescently labeled derivative of cyclopamine used in binding assays to study SMO interactions [, ].

    Relevance: Similar to SANT-1, BODIPY-Cyclopamine binds to SMO, but its fluorescent tag enables researchers to visualize and quantify ligand-receptor interactions [, ].

MRT-83

    Compound Description: MRT-83 is a small-molecule antagonist of SMO that inhibits the Hh pathway [].

    Relevance: MRT-83 shares a similar target and mechanism of action with SANT-1, blocking SMO activity [].

LDE225

    Compound Description: LDE225 (also known as Erismodegib or Sonidegib) is a clinically approved SMO antagonist used for the treatment of advanced basal cell carcinoma [, ].

    Relevance: LDE225, like SANT-1, targets SMO and inhibits the Hh pathway, demonstrating the therapeutic potential of this approach for Hh-driven cancers [, ].

M25

    Compound Description: M25 is a small-molecule SMO antagonist that inhibits Hh pathway activation [].

    Relevance: M25, along with SANT-1, belongs to the class of SMO antagonists that disrupt Hh signaling [].

GDC-0449

    Compound Description: GDC-0449 (also known as Vismodegib) is a clinically approved SMO antagonist used in the treatment of basal cell carcinoma and medulloblastoma [, , ].

    Relevance: GDC-0449 shares its therapeutic target with SANT-1, highlighting the importance of SMO inhibition in managing Hh-dependent cancers [, , ].

CUR61414

    Compound Description: CUR61414 is a small molecule that inhibits the Hh pathway by antagonizing SMO [].

    Relevance: CUR61414, similar to SANT-1, directly targets SMO, demonstrating the diverse range of chemical structures capable of inhibiting this receptor [].

GSA-10

    Compound Description: GSA-10 is a quinolinecarboxamide derivative that acts as a novel SMO agonist, promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts [].

    Relevance: Unlike SANT-1, GSA-10 activates the Hh pathway, but it does so through a unique mechanism that does not rely on the classic BODIPY-cyclopamine binding site or induce SMO translocation to the primary cilium [].

LY2940680

    Compound Description: LY2940680 is a small molecule that acts as an antagonist of SMO, inhibiting Hh signaling. It preferentially binds to the extracellular loops of SMO (Site 1) [].

    Relevance: LY2940680 and SANT-1 both inhibit SMO, but they may have different binding preferences within the receptor [].

    Compound Description: MRT-92 is a potent acylguanidine-based SMO antagonist with sub-nanomolar activity. It inhibits Hh signaling by simultaneously binding to both the extracellular loop region (site 1) and the deep transmembrane cavity (site 2) of SMO [].

    Relevance: MRT-92 represents a third type of SMO antagonist that interacts with overlapping binding sites, compared to SANT-1, which primarily targets the deep transmembrane cavity (site 2) [].

Properties

CAS Number

304909-07-7

Product Name

Sant-1

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(3,5-dimethyl-1-phenylpyrazol-4-yl)methanimine

Molecular Formula

C23H27N5

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C23H27N5/c1-19-23(20(2)28(25-19)22-11-7-4-8-12-22)17-24-27-15-13-26(14-16-27)18-21-9-5-3-6-10-21/h3-12,17H,13-16,18H2,1-2H3/b24-17+

InChI Key

FOORCIAZMIWALX-JJIBRWJFSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

SANT-1; SANT 1; SANT1.

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3CCN(CC3)CC4=CC=CC=C4

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3CCN(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.